molecular formula C9H9ClO2 B6613758 2-(3-chloro-5-methylphenyl)acetic acid CAS No. 200214-43-3

2-(3-chloro-5-methylphenyl)acetic acid

Cat. No.: B6613758
CAS No.: 200214-43-3
M. Wt: 184.62 g/mol
InChI Key: OXQZNDFAEPRJFD-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position

Properties

IUPAC Name

2-(3-chloro-5-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQZNDFAEPRJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-5-methylphenyl)acetic acid typically involves the chlorination of 5-methylphenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 5-methylphenylacetic acid is treated with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-5-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acids.

Scientific Research Applications

2-(3-Chloro-5-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-methylphenyl)acetic acid
  • 2-(3-Chloro-2-methylphenyl)acetic acid
  • 2-(3-Chloro-6-methylphenyl)acetic acid

Comparison: 2-(3-Chloro-5-methylphenyl)acetic acid is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This unique structure can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the chlorine atom can affect the compound’s ability to undergo substitution reactions, while the methyl group can impact its steric properties and overall stability.

Biological Activity

2-(3-Chloro-5-methylphenyl)acetic acid, also known as (2-Chloro-5-methylphenyl)acetic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

The compound is characterized by a chloro and a methyl group attached to the phenyl ring of acetic acid. Its unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Chemical Formula: C₈H₈ClO₂
Molecular Weight: 174.60 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to:

  • Inhibit Enzymatic Activity: The compound can inhibit enzymes involved in inflammatory pathways, which may help reduce inflammation and related symptoms.
  • Antimicrobial Properties: It exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it may reduce inflammation by inhibiting specific pathways associated with inflammatory responses. This dual action makes it a valuable subject for further research in therapeutic applications.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of phenylacetic acid highlighted the enhanced activity of compounds with electron-withdrawing groups like chlorine at specific positions on the aromatic ring. The study found that the presence of the chloro group significantly increased potency against several bacterial strains .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of derivatives similar to this compound, revealing that such compounds could effectively inhibit key inflammatory mediators in vitro, supporting their use in managing inflammatory diseases.

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